molecular formula C23H32N6O2 B2823125 3-methyl-8-(4-pentylpiperazin-1-yl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione CAS No. 898419-73-3

3-methyl-8-(4-pentylpiperazin-1-yl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2823125
CAS No.: 898419-73-3
M. Wt: 424.549
InChI Key: FNHXBSGLCHHVRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-8-(4-pentylpiperazin-1-yl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H32N6O2 and its molecular weight is 424.549. The purity is usually 95%.
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Scientific Research Applications

Serotonin Receptor Affinity and Psychotropic Activity

Research has developed new derivatives of purine-2,6-dione, including compounds structurally related to the specified chemical, to explore their affinity for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7) and potential psychotropic activities. These compounds have shown promise as ligands for these receptors, displaying anxiolytic and antidepressant properties in preclinical models. Such studies are crucial for designing new therapeutic agents targeting mental health disorders (Chłoń-Rzepa et al., 2013).

Analgesic Activity

Another area of research involves the synthesis of new purine-2,6-dione derivatives to evaluate their analgesic and anti-inflammatory effects. Studies have identified several compounds within this class demonstrating significant pain-relieving properties in various in vivo models, suggesting potential for the development of new analgesic drugs (Zygmunt et al., 2015).

Anticancer Activity

Derivatives of purine, including those structurally similar to the specified compound, have been synthesized and tested against different cancer cell lines. Certain compounds have shown potent antiproliferative activity, indicating their potential as scaffolds for anticancer drug development. This line of research is essential for identifying new therapeutic options for cancer treatment (Zagórska et al., 2021).

Antidepressant and Anxiolytic-like Activity

Compounds with the purine-2,6-dione core have been explored for their antidepressant and anxiolytic-like activities in preclinical settings. Through binding assays and functional activity tests, certain derivatives have demonstrated promising results, contributing to the understanding of how structural modifications impact pharmacological profiles and offering avenues for new psychiatric medication development (Zagórska et al., 2009).

Antiviral Activity

Research on diketopiperazine derivatives from marine-derived actinomycetes has uncovered compounds with modest antiviral activities against the influenza A (H1N1) virus. This highlights the potential of purine derivatives and related compounds in contributing to the development of new antiviral agents (Wang et al., 2013).

Properties

IUPAC Name

3-methyl-8-(4-pentylpiperazin-1-yl)-7-(2-phenylethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N6O2/c1-3-4-8-12-27-14-16-28(17-15-27)22-24-20-19(21(30)25-23(31)26(20)2)29(22)13-11-18-9-6-5-7-10-18/h5-7,9-10H,3-4,8,11-17H2,1-2H3,(H,25,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHXBSGLCHHVRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1CCN(CC1)C2=NC3=C(N2CCC4=CC=CC=C4)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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